molecular formula C10H17N B13317454 1-Azaspiro[5.5]undec-3-ene

1-Azaspiro[5.5]undec-3-ene

Cat. No.: B13317454
M. Wt: 151.25 g/mol
InChI Key: XPVVRJGWFFXXAQ-UHFFFAOYSA-N
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Description

1-Azaspiro[55]undec-3-ene is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro[55]undecane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azaspiro[5.5]undec-3-ene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might involve the reaction of a suitable amine with a cyclic ketone, followed by cyclization to form the spirocyclic structure .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions: 1-Azaspiro[5.5]undec-3-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-Azaspiro[5.5]undec-3-ene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Azaspiro[5.5]undec-3-ene exerts its effects is primarily through its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Uniqueness: 1-Azaspiro[5.5]undec-3-ene is unique due to its specific nitrogen-containing spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

1-azaspiro[5.5]undec-3-ene

InChI

InChI=1S/C10H17N/c1-2-6-10(7-3-1)8-4-5-9-11-10/h4-5,11H,1-3,6-9H2

InChI Key

XPVVRJGWFFXXAQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC=CCN2

Origin of Product

United States

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